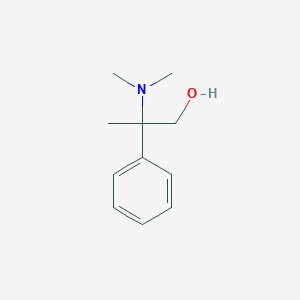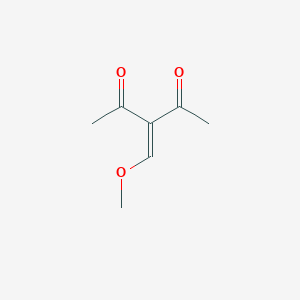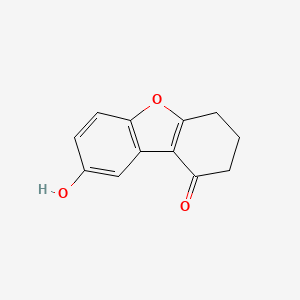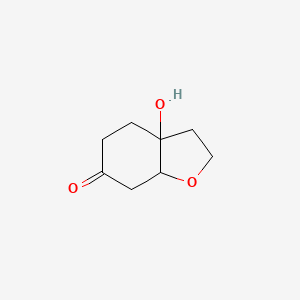
H-DL-Arg-DL-Arg-NH2.3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Arg-DL-Arg-NH2.3HCl, also known as H-DL-Arginine-DL-Arginine-Amide Trihydrochloride, is a synthetic peptide derivative. This compound is characterized by the presence of two arginine residues and an amide group, making it a valuable reagent in biochemical and pharmaceutical research. It is often used in studies related to enzyme activity and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-NH2.3HCl typically involves the coupling of DL-arginine residues followed by amidation. The process begins with the protection of the amino and carboxyl groups of DL-arginine to prevent unwanted side reactions. The protected DL-arginine is then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After coupling, the protecting groups are removed, and the resulting dipeptide is amidated using ammonia or an amine source under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-NH2.3HCl undergoes various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxylamine or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted arginine derivatives with modified guanidino groups.
Scientific Research Applications
H-DL-Arg-DL-Arg-NH2.3HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a nucleophilic agent in various chemical reactions.
Biology: Employed in studies of enzyme activity, particularly those involving arginine residues.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of peptide-based drugs and as a component in biochemical assays .
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-NH2.3HCl involves its interaction with specific molecular targets, primarily enzymes and receptors that recognize arginine residues. The compound can act as a substrate or inhibitor for these enzymes, modulating their activity. The guanidino groups in arginine residues play a crucial role in binding to the active sites of enzymes, influencing their catalytic functions. Additionally, the amide group can participate in hydrogen bonding and other interactions that stabilize enzyme-substrate complexes .
Comparison with Similar Compounds
Similar Compounds
H-D-Arg-NH2.2HCl: A similar compound with a single arginine residue and an amide group.
H-Arg-Arg-NH2: Another dipeptide with two arginine residues but without the trihydrochloride form.
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with different amino acid composition but similar amide functionality
Uniqueness
H-DL-Arg-DL-Arg-NH2.3HCl is unique due to its specific combination of two DL-arginine residues and an amide group, which imparts distinct biochemical properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications. The presence of both D- and L-arginine residues allows for the study of stereochemical effects on enzyme interactions and biological activity .
Properties
Molecular Formula |
C12H30Cl3N9O2 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-amino-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
InChI |
InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H |
InChI Key |
IZNXLXQASLNBBG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)

![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

